molecular formula C6H11NO2S B098981 5,5-Dimethylthiazolidine-4-carboxylic acid CAS No. 15260-83-0

5,5-Dimethylthiazolidine-4-carboxylic acid

Cat. No.: B098981
CAS No.: 15260-83-0
M. Wt: 161.22 g/mol
InChI Key: PMQQFSDIECYOQV-UHFFFAOYSA-N
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Description

5,5-Dimethylthiazolidine-4-carboxylic acid is an organonitrogen and organooxygen compound that is functionally related to an alpha-amino acid It is known for its unique structure, which includes a thiazolidine ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 4-position

Mechanism of Action

Target of Action

5,5-Dimethylthiazolidine-4-carboxylic acid, also known as DTC, is primarily used as a proline analog with restricted conformation . It is involved in studies on receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) . ANG II is a peptide hormone that causes vasoconstriction and an increase in blood pressure .

Mode of Action

DTC interacts with its targets by mimicking the structure of proline, an amino acid involved in protein synthesis . By restricting the conformation of proline, DTC can influence the binding of agonists and antagonists to the ANG II receptor . This interaction can lead to changes in the receptor’s activity and the downstream signaling pathways .

Biochemical Pathways

Given its role as a proline analog, it is likely that dtc influences protein synthesis and signal transduction pathways involving the ang ii receptor . The downstream effects of these pathways can include changes in cellular function and responses to external stimuli .

Pharmacokinetics

Like other small molecules, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of DTC’s action depend on the specific context in which it is used. In studies involving the ANG II receptor, DTC can influence the receptor’s activity and the downstream signaling pathways . This can lead to changes in cellular function and responses to external stimuli .

Action Environment

The action, efficacy, and stability of DTC can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific characteristics of the target cells

Biochemical Analysis

Biochemical Properties

5,5-Dimethylthiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions due to its structural similarity to proline. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a proline analog in studies on receptor-bound conformational requirements for agonists and antagonists of angiotensin II . This interaction is essential for understanding the conformational requirements of these receptors and their ligands.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a proline analog allows it to mimic proline’s effects in cellular processes, thereby impacting protein synthesis and other metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s restricted conformation allows it to fit into specific enzyme active sites, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity is crucial for its safe application in biochemical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a proline analog allows it to participate in proline-related metabolic pathways, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its function and interactions with other biomolecules within the cell .

Preparation Methods

The synthesis of 5,5-Dimethylthiazolidine-4-carboxylic acid typically involves the reaction of formaldehyde with DL-penicillamine . The reaction conditions include:

    Reactants: Formaldehyde and DL-penicillamine

    Solvent: Water or an appropriate organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,5-Dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl groups or other substituents are replaced by different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,5-Dimethylthiazolidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

5,5-Dimethylthiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a proline analog, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQFSDIECYOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902718
Record name NoName_3267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15260-83-0, 39254-94-9
Record name 5,5-Dimethyl-4-thiazolidinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethylthiazolidine-4-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolidine-4-carboxylic acid, 5,5-dimethyl-
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Record name 15260-83-0
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Record name 5,5-dimethylthiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5,5-Dimethylthiazolidine-4-carboxylic acid (DTC) has the molecular formula C6H11NO2S and a molecular weight of 161.23 g/mol. []

A: DTC has been characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , ]

  • IR spectroscopy: Reveals characteristic bands for N-H stretching, C=O stretching, and other functional groups. [, ]
  • NMR spectroscopy: Provides information about the structure and conformation of DTC, including the presence or absence of intramolecular hydrogen bonding. [, ]
  • Mass Spectrometry: Used to determine the molecular weight and identify fragmentation patterns. [, ]

A: Unlike proline, DTC lacks intramolecular hydrogen bonding due to the presence of the thiazolidine ring. [] This restricted conformation influences its interactions with enzymes and receptors, leading to altered biological activity compared to proline. [, ]

A: Research suggests that substitutions at the 2-position of the thiazolidine ring can significantly impact DTC's activity. For instance, introducing a methyl group at this position leads to the formation of 2-methylthiazolidine-4-carboxylic acid (MeTac), while a 5,5-dimethyl substitution yields this compound (Me2Tac). These modifications influence the compound's interaction with targets and can enhance or diminish its activity. []

A: Yes, DTC and its derivatives have shown promise as organocatalysts, particularly in asymmetric synthesis. For example, (S)-5,5-dimethylthioproline has been investigated for its catalytic activity in the Mannich reaction, demonstrating stereoselectivity in the formation of chiral amines. []

A: DTC exhibits varying stability depending on the conditions. It can undergo epimerization in solution, especially in dilute aqueous solutions. [, ] Specific degradation products have been observed under different stress conditions such as hydrolysis, heat, light, and humidity. []

ANone: Various analytical methods are employed to characterize and quantify DTC, including:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify DTC in mixtures, often coupled with mass spectrometry for identification. [, , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and enables the identification of DTC and its degradation products. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure, conformation, and dynamics of DTC in solution. [, ]

ANone: DTC has been explored in medicinal chemistry due to its proline-like structure, offering potential in various areas:

  • Angiotensin II Antagonists: Research has investigated DTC-containing peptides as potential antagonists of Angiotensin II, a hormone involved in blood pressure regulation. []
  • HIV-1 Protease Inhibitors: DTC derivatives, like Boc-Apns-OH (Apns: (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid), have been studied as potential building blocks for HIV-1 protease inhibitors. [, ]
  • Bombesin Antagonists: Modified bombesin analogs incorporating Leu-ψ(CH2N)-Tac-NH2 (Tac: thiazolidine-4-carboxylic acid) at the C-terminus have been synthesized and evaluated for their bombesin receptor antagonist activity. []

A: The provided literature does not offer detailed information on the absorption, distribution, metabolism, and excretion (ADME) properties of DTC. Further research is needed to fully understand the pharmacokinetic profile of DTC and its derivatives. []

A: Information regarding the toxicity, adverse effects, and long-term safety profile of DTC is limited in the provided research articles. []

A: The provided research does not delve into the ecotoxicological effects or environmental fate of DTC. Further studies are necessary to assess its potential impact on the environment. []

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